灭虫胺

描述

科学研究应用

作用机制

嘧啶虫胺通过阻断昆虫神经系统中的钠通道发挥作用。这种作用会干扰钠离子的正常流动,导致昆虫瘫痪和死亡。 分子靶标包括电压门控钠通道,所涉及的途径与抑制钠离子流动有关,钠离子流动对神经冲动传递至关重要 .

生化分析

Biochemical Properties

Metaflumizone acts by blocking voltage-dependent sodium channels in the nervous system of target insects, resulting in their paralysis . It interacts with these sodium channels by binding selectively to the slow-inactivated state . This interaction is characteristic of the semicarbazone class of insecticides, to which Metaflumizone belongs .

Cellular Effects

Metaflumizone exhibits substantial toxicity against various insects. For instance, it has been shown to have significant toxicity against the fall armyworm, Spodoptera frugiperda, with LC50 values of 2.43 mg/kg at 72 hours . This indicates that Metaflumizone can influence cell function by disrupting normal neural activity, leading to paralysis and eventual death of the insect .

Molecular Mechanism

The molecular mechanism of Metaflumizone involves the blocking of sodium channels in target insects . It achieves this by binding selectively to the slow-inactivated state of these channels . This results in flaccid paralysis, effectively immobilizing the insect .

Temporal Effects in Laboratory Settings

In laboratory settings, Metaflumizone has been observed to have long-term effects on cellular function. For instance, sublethal exposure to Metaflumizone significantly shortened adult longevity, extended pupal developmental times, and led to reduced pupal weight, pupation rates, and adult fecundity in the treated parental generation at LC10 or LC30 concentrations .

Dosage Effects in Animal Models

In animal models, the effects of Metaflumizone vary with different dosages. For instance, in rats given Metaflumizone orally by gavage, absorption was up to 17% of the administered dose after a single dose at 6 mg/kg body weight, and up to 7% after a single dose at 30 or 1000 mg/kg body weight .

Metabolic Pathways

Metaflumizone is metabolized via hydroxylation of the aniline or benzonitrile ring, hydrolysis of the central hydrazine carboxamide group, and conjugation with sulfate, glucuronic acid, glycine, or glutathione . Unchanged parent compound was the major component of the residues extracted in tissues and plasma .

Transport and Distribution

Metaflumizone is widely distributed throughout the body . Residues in tissues at 168 hours after a single dose at 6 or 30 mg/kg body weight accounted for approximately 15% or approximately 2–3% of the administered dose, respectively, with fat, liver, kidney, muscle, and blood containing the highest concentrations of residues .

Subcellular Localization

Given its mechanism of action, it is likely that Metaflumizone localizes to the areas of the cell where voltage-dependent sodium channels are present, such as the cell membrane .

准备方法

合成路线与反应条件

嘧啶虫胺的合成涉及 4-(三氟甲氧基)苯胺与 4-(三氟甲基)苯甲醛的反应,形成中间体席夫碱。 然后,该中间体与肼反应,形成氨基甲酰腙结构 .

工业生产方法

嘧啶虫胺的工业生产通常涉及使用与实验室合成相同的化学反应的大规模合成,但已针对更高的产量和纯度进行了优化。 该过程包括严格的纯化步骤,以确保最终产品满足农业使用的要求 .

化学反应分析

反应类型

嘧啶虫胺经历几种类型的化学反应,包括:

氧化: 嘧啶虫胺在特定条件下可以被氧化,形成各种氧化产物。

还原: 该化合物可以被还原为相应的胺衍生物。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 氢氧根离子或胺等亲核试剂通常用于取代反应.

主要形成的产物

氧化: 嘧啶虫胺的各种氧化衍生物。

还原: 嘧啶虫胺的胺衍生物。

取代: 取代的芳香族化合物.

相似化合物的比较

类似化合物

杀虫双酰胺: 另一种钠通道阻断剂杀虫剂。

氟虫胺: 一种菲吡唑类杀虫剂,也靶向昆虫神经系统。

啶虫脒: 一种新烟碱类杀虫剂,其作用机制不同,但也会影响神经系统。

独特性

嘧啶虫胺在作为氨基甲酰腙钠通道阻滞剂的特定作用方面是独一无二的,与其他杀虫剂相比,它提供了不同的作用机制。 这种独特性使其在管理杀虫剂抗性和提供害虫综合治理策略中的替代方法方面具有价值 .

属性

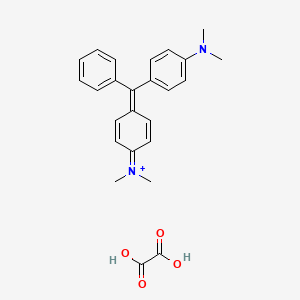

IUPAC Name |

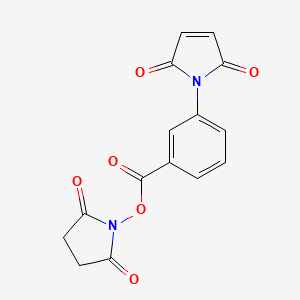

1-[[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]-3-[4-(trifluoromethoxy)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F6N4O2/c25-23(26,27)18-3-1-2-17(13-18)21(12-15-4-6-16(14-31)7-5-15)33-34-22(35)32-19-8-10-20(11-9-19)36-24(28,29)30/h1-11,13H,12H2,(H2,32,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFOMMKAVSCNKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040373 | |

| Record name | Metaflumizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139968-49-3 | |

| Record name | Metaflumizone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139968-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaflumizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazinecarboxamide, 2-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]-N-[4-(trifluoromethoxy)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of Metaflumizone?

A1: Metaflumizone acts as a sodium channel blocker insecticide (SCBI). [, , , ] It specifically targets voltage-gated sodium (Nav) channels in insects, blocking the flow of sodium ions and disrupting nerve impulse transmission. This leads to paralysis and ultimately death of the insect. [, ]

Q2: Does Metaflumizone require metabolic activation to exert its insecticidal activity?

A2: Unlike some insecticides, Metaflumizone does not require metabolic activation. It is toxic to insects in its original form. []

Q3: How does Metaflumizone's interaction with sodium channels differ from that of pyrethroids?

A3: While both Metaflumizone and pyrethroids target sodium channels, they do so in distinct ways. Metaflumizone acts as a sodium channel blocker, effectively shutting down the channel, whereas pyrethroids function as sodium channel modulators, disrupting the channel's normal gating mechanism. []

Q4: Which state of the Nav channel does Metaflumizone preferentially bind to?

A4: Research suggests that Metaflumizone exhibits state-dependent inhibition, preferentially targeting Nav channels in the slow-inactivated state. This is similar to other SCI insecticides. []

Q5: Are there any studies investigating the specific binding site of Metaflumizone on insect Nav channels?

A5: While the precise binding site of Metaflumizone on insect Nav channels is still being elucidated, research on the diamondback moth (Plutella xylostella) has identified two point mutations (F1845Y and V1848I) in the sixth segment of domain IV of the PxNav protein that are associated with resistance to both Metaflumizone and indoxacarb (another SCBI). These mutations are located within a highly conserved sequence region predicted to be involved in the binding sites of local anesthetics and SCBIs. []

Q6: What strategies are recommended to manage potential resistance development to Metaflumizone?

A7: Implementing a robust insecticide resistance management (IRM) program is crucial. Key strategies include rotating Metaflumizone with insecticides possessing different modes of action, avoiding consecutive applications of Metaflumizone or other SCBIs, and monitoring insect populations for early signs of resistance development. [, , ]

Q7: Against which insect pests has Metaflumizone shown efficacy?

A7: Metaflumizone exhibits efficacy against a broad spectrum of insect pests, particularly those belonging to the Lepidoptera and Coleoptera orders. Notable targets include:

- Lepidoptera: Spodoptera frugiperda (fall armyworm), [, , , ] Cnaphalocrocis medinalis (rice leaf roller), [, , ] Spodoptera exigua (beet armyworm), [, ] Plutella xylostella (diamondback moth), [, , ] and Helicoverpa armigera (cotton bollworm). []

- Coleoptera: Leptinotarsa decemlineata (Colorado potato beetle). [, ]

Q8: Are there any studies exploring the use of Metaflumizone in combination with other insecticides?

A9: Yes, research suggests that certain binary mixtures of Metaflumizone with other insecticides can enhance its efficacy against specific pests. For instance, a synergistic effect was observed when Metaflumizone was combined with chlorantraniliprole against the fall armyworm (S. frugiperda). [] Similarly, combining Metaflumizone with a low rate of esfenvalerate also demonstrated efficacy against the Colorado potato beetle (L. decemlineata). []

Q9: What analytical methods are used to detect and quantify Metaflumizone residues?

A12: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a common technique for detecting and quantifying Metaflumizone residues in various matrices, including crops and soil. This method offers high sensitivity and selectivity. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-indol-2-yl]phenyl]-1H-indole](/img/structure/B1676253.png)

![(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide](/img/new.no-structure.jpg)

![Methyl 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B1676258.png)

![1-[4-(1H-imidazol-1-yl)benzoyl]-N-methyl-cyclobutanecarbothioamide](/img/structure/B1676261.png)